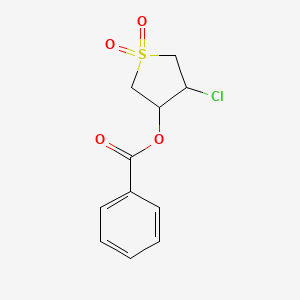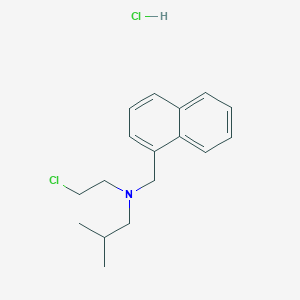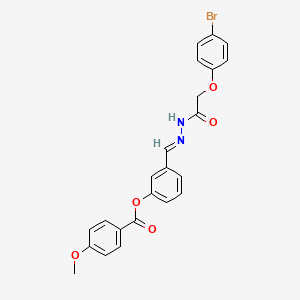![molecular formula C27H27N3O6 B12001390 [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765912-77-4](/img/structure/B12001390.png)
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate is a complex organic molecule with the chemical formula C26H19Cl2N5O5S. It belongs to the class of hydrazones and contains both aromatic and heterocyclic moieties.
Structure: The compound consists of a central phenyl ring substituted with an ethoxy group (C2H5O), a 4-methoxybenzoate group, and an E-configured hydrazone linkage. The presence of the hydrazone functional group imparts interesting reactivity to this compound.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the condensation of 4-methoxybenzoyl hydrazine with 3-methylbenzoyl chloride, followed by reaction with 2-ethoxybenzaldehyde. The final step is the esterification of the resulting hydrazone with 2,4-dichlorobenzoic acid.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, chloroform) with appropriate catalysts or reagents.
Industrial Production:
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve potassium permanganate, while reduction could use sodium borohydride.
Major Products: Oxidation leads to benzoic acids, while reduction yields hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Its hydrazone functionality may interact with biological systems, making it relevant for drug discovery.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Although not widely used, it could find applications in specialty chemicals.
Mecanismo De Acción
Targets: The compound’s mechanism likely involves interactions with specific protein targets due to its hydrazone moiety.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparación Con Compuestos Similares
Uniqueness: Its combination of hydrazone, phenyl, and ester functionalities sets it apart.
Similar Compounds:
Remember that this compound’s potential applications and mechanisms are still areas of active research
Propiedades
Número CAS |
765912-77-4 |
|---|---|
Fórmula molecular |
C27H27N3O6 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-35-24-15-19(8-13-23(24)36-27(33)20-9-11-22(34-3)12-10-20)16-29-30-25(31)17-28-26(32)21-7-5-6-18(2)14-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+ |
Clave InChI |
AYCKNVFSJFYWSE-MUFRIFMGSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)








![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)



